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Compound of Interest

Compound Name: Quinoxaline-6-carboxylic acid

Cat. No.: B030817 Get Quote

Introduction
Quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core

functionalized with a carboxylic acid group. This scaffold is of significant interest to researchers

in medicinal chemistry and materials science, serving as a critical building block for novel

therapeutic agents and functional organic materials.[1][2] The precise substitution pattern on

the quinoxaline ring system dictates the molecule's physicochemical properties and biological

activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—used to characterize quinoxaline-6-carboxylic acid. Moving beyond a simple recitation of

data, this document is structured from the perspective of a senior application scientist,

emphasizing the causality behind experimental choices and providing robust, self-validating

protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Properties
A thorough analysis begins with a foundational understanding of the molecule's structure.

Quinoxaline-6-carboxylic acid consists of a fused pyrazine and benzene ring, with a

carboxylic acid substituent at the C6 position.
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Chemical Formula: C₉H₆N₂O₂[3]

Molecular Weight: 174.16 g/mol [4]

Appearance: Light brown to grey powder[4][5]

Melting Point: 224-229 °C (with decomposition)[4][6]

The numbering of the quinoxaline ring is critical for the correct assignment of spectroscopic

signals.

Caption: Molecular structure of quinoxaline-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For quinoxaline-6-carboxylic acid, both ¹H and ¹³C NMR are essential for full

structural verification.

Expertise & Causality: Experimental Design
The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this

compound. Due to the presence of the acidic proton and the compound's polarity, deuterated

dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[7] It readily dissolves the compound and

its residual water peak does not interfere with the aromatic region. Most importantly, it allows

for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents

like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift

referencing (0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the proton environments. Based on the structure, we

anticipate five signals in the aromatic region and one broad signal for the carboxylic acid

proton.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm
(Predicted)

Multiplicity Integration Assignment Rationale

~13.5 Broad Singlet 1H COOH

The acidic
proton signal
is typically
very downfield
and broad due
to hydrogen
bonding and
chemical
exchange.

~9.0 - 9.2 Singlet (or d) 1H H-5

H-5 is deshielded

by the adjacent

C=N bond and

the electron-

withdrawing

carboxylic acid

group. It shows

coupling to H-7.

~8.9 - 9.1 Doublet 1H H-2 or H-3

Protons on the

pyrazine ring are

highly deshielded

and typically

appear far

downfield.[8]

~8.9 - 9.1 Doublet 1H H-3 or H-2

Coupled to each

other, appearing

as doublets.

~8.3 - 8.5
Doublet of

Doublets
1H H-7

Coupled to both

H-8 (ortho

coupling) and H-

5 (meta

coupling).
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| ~8.2 - 8.4 | Doublet | 1H | H-8 | Coupled to H-7 (ortho coupling). |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the carbon framework of the molecule. We expect to see nine

distinct signals corresponding to the nine carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm (Predicted)

Carbon Type Assignment
Rationale /
Reference

~167 Quaternary COOH

The carboxyl
carbon is the most
deshielded carbon
atom.

~145-147 CH C-2 or C-3

Carbons of the

pyrazine ring are

significantly

deshielded.[9][10]

~145-147 CH C-3 or C-2

Similar chemical

environment to its

counterpart on the

pyrazine ring.[9][10]

~142-144 Quaternary C-8a or C-4a

Bridgehead carbons

adjacent to nitrogen

atoms.[9]

~141-143 Quaternary C-4a or C-8a

Bridgehead carbons

adjacent to nitrogen

atoms.[9]

~135-138 Quaternary C-6

Carbon atom directly

attached to the

electron-withdrawing

carboxylic acid group.

~130-132 CH C-8 Aromatic CH carbon.

~129-131 CH C-5 Aromatic CH carbon.

| ~128-130 | CH | C-7 | Aromatic CH carbon. |

Trustworthiness: A Self-Validating NMR Protocol
Preparation: Accurately weigh 5-10 mg of quinoxaline-6-carboxylic acid and dissolve in

~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
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Internal Standard: Add a minimal amount of TMS.

Instrumentation: Use a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure the

instrument has passed routine performance qualification (PQ) checks for resolution and

sensitivity.

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width

encompasses the range from -1 to 15 ppm. Use a sufficient number of scans (e.g., 16 or 32)

to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans

to obtain adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing: Process the spectra using appropriate software. Apply a baseline

correction and phase correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00

ppm.

Validation: The integration of the ¹H spectrum must correspond to the proton count

(1:1:1:1:1:1). The number of signals in the ¹³C spectrum must match the number of unique

carbons (9).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups

present in a molecule. For quinoxaline-6-carboxylic acid, it provides definitive evidence for

the carboxylic acid and the aromatic heterocyclic core.

Spectral Data Analysis
The analysis focuses on characteristic absorption bands. An Attenuated Total Reflectance

(ATR) IR spectrum is readily available from public databases.[3]

Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment
Functional Group
Vibration

2500-3300 Broad O-H stretch
Carboxylic Acid (O-
H)

~1700 Strong C=O stretch Carboxylic Acid (C=O)

~1620 Medium C=N stretch Pyrazine Ring

~1580-1450 Medium-Strong C=C stretch Aromatic Ring

~1300 Medium C-O stretch Carboxylic Acid (C-O)

~920 Broad, Medium O-H bend
Carboxylic Acid Dimer

(out-of-plane)

| ~800-900 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric

structure of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption confirms

the presence of the acid functionality.

Experimental Protocol: ATR-IR
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Perform a background scan to account for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the powdered quinoxaline-6-carboxylic acid
onto the crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after

analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation patterns.

Principles & Ionization Causality
Electrospray Ionization (ESI) is the preferred method for a polar molecule like quinoxaline-6-
carboxylic acid. It is a soft ionization technique that typically yields the protonated molecular

ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, with minimal in-

source fragmentation. The high-resolution mass of the molecular ion can be used to confirm

the elemental composition.

Calculated Exact Mass: 174.0429 g/mol [3]

Predicted [M+H]⁺ (Positive ESI): 175.0502 m/z[11]

Predicted [M-H]⁻ (Negative ESI): 173.0356 m/z[11]

Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the isolated

molecular ion. A primary and highly characteristic fragmentation pathway for a carboxylic acid is

the loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da).

[M+H]⁺
m/z = 175.05

[M+H - H₂O]⁺
m/z = 157.04

- H₂O (18.01 Da) [M+H - CO - H₂O]⁺
m/z = 129.04

- CO (27.99 Da)

Click to download full resolution via product page

Caption: Proposed ESI(+) fragmentation pathway for quinoxaline-6-carboxylic acid.

This proposed pathway involves an initial loss of water, followed by the loss of carbon

monoxide, a common fragmentation pattern for heterocyclic compounds.[12]
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Experimental Protocol: LC-MS (ESI)
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or

0.1% ammonium hydroxide (for negative mode).

LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to

ensure sample purity before it enters the mass spectrometer.

MS Acquisition (Full Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the

molecular ion.

MS/MS Acquisition: Perform a product ion scan by isolating the molecular ion (e.g., m/z

175.05) in the first quadrupole, fragmenting it with a collision gas (e.g., argon or nitrogen) in

the collision cell, and scanning the resulting fragments in the third quadrupole.

Data Validation: The measured mass of the molecular ion should match the calculated exact

mass within a 5 ppm error margin for high-resolution instruments.

Summary Workflow for Spectroscopic Analysis
The following workflow ensures a comprehensive and validated characterization of

quinoxaline-6-carboxylic acid.
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Spectroscopic Analysis

Quinoxaline-6-carboxylic Acid Sample

NMR Spectroscopy
(DMSO-d₆) ATR-IR Spectroscopy LC-MS (ESI)

¹H NMR:
Proton Count & Connectivity

¹³C NMR:
Carbon Skeleton

IR:
Functional Groups (COOH, C=N)

MS:
MW Confirmation & Formula

Structure Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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